APAP-CYS, also known as APAP-CYS, is a metabolite of acetaminophen (APAP). [, , , , , , , , , , , , , , , , ] It forms when the toxic metabolite of acetaminophen, N-acetyl-p-benzoquinone imine (NAPQI), reacts with glutathione in the liver. [, ] This reaction is a crucial detoxification pathway for acetaminophen. [, , ] APAP-CYS is then further metabolized to APAP-mercapturate (APAP-NAC) and excreted in the urine. [, , ]
In scientific research, APAP-CYS serves as a biomarker of acetaminophen exposure. [, , , , , , , , , ] Its presence and concentration in biological samples can help researchers understand the extent and timeframe of acetaminophen metabolism within an organism.
3-Cysteinylacetaminophen trifluoroacetic acid salt is a derivative of acetaminophen, a widely used analgesic and antipyretic medication. This compound is formed through the conjugation of acetaminophen with cysteine, a naturally occurring amino acid. The trifluoroacetic acid salt form enhances its solubility and stability, making it suitable for various scientific applications.
This compound has been studied in the context of liver injury caused by acetaminophen overdose, where it serves as a potential biomarker for toxicity and a therapeutic agent to mitigate damage. Research indicates that 3-cysteinylacetaminophen trifluoroacetic acid salt can alleviate liver injury by reducing toxic metabolites associated with acetaminophen metabolism .
3-Cysteinylacetaminophen trifluoroacetic acid salt is classified as a pharmaceutical compound with specific properties that categorize it as both a skin irritant (Category 2) and an eye irritant (Category 2A) according to safety regulations. It is also recognized for its potential therapeutic effects in hepatotoxicity.
The synthesis of 3-cysteinylacetaminophen trifluoroacetic acid salt typically involves the reaction between acetaminophen and cysteine under controlled conditions. The process may include the following steps:
Technical details regarding reaction conditions, including temperature, time, and concentrations, are essential for optimizing yield and purity.
The molecular structure of 3-cysteinylacetaminophen trifluoroacetic acid salt can be represented as follows:
The structural data can be obtained from databases such as PubChem and other chemical repositories, which provide detailed information on molecular geometry and functional groups present in the compound .
3-Cysteinylacetaminophen trifluoroacetic acid salt participates in several chemical reactions relevant to its pharmacological activity:
Technical details regarding these reactions include kinetics, equilibrium constants, and mechanisms involved.
The mechanism of action for 3-cysteinylacetaminophen trifluoroacetic acid salt primarily revolves around its role in mitigating acetaminophen-induced hepatotoxicity:
Data from studies indicate that this compound may significantly reduce markers of liver injury in experimental models .
Relevant data regarding these properties can be found in safety data sheets and chemical catalogs .
3-Cysteinylacetaminophen trifluoroacetic acid salt has several significant applications:
The systematic IUPAC name for this compound is (2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-2-aminopropanoic acid;2,2,2-trifluoroacetic acid, reflecting its dual-component salt structure [3] [5]. The core acetaminophen moiety (5-acetamido-2-hydroxyphenyl) is linked via a thioether bond to the cysteine residue. The cysteine component exhibits chiral configuration at the α-carbon, specified as R (corresponding to L-cysteine stereochemistry) [3] [8]. This chiral center is critical for biological recognition and metabolic interactions. The trifluoroacetic acid (TFA) counterion neutralizes the cysteine’s protonated amine group, forming a crystalline salt [5].
The molecular formula is consistently reported as C₁₁H₁₄N₂O₄S·C₂HF₃O₂ (or aggregated as C₁₃H₁₅F₃N₂O₆S), with a molecular weight of 384.33 g/mol [2] [3] [5]. This accounts for the 3-cysteinylacetaminophen (MW: 270.30 g/mol) and TFA (MW: 114.02 g/mol) components. High-resolution mass spectrometry confirms an exact mass of 384.0603 Da [3] [6]. Variations in analytical reports arise from the salt’s tendency to form hydrates or decompose during analysis.
Table 1: Molecular Formula Representations
Representation | Formula | Molecular Weight (g/mol) |
---|---|---|
Salt Aggregate | C₁₃H₁₅F₃N₂O₆S | 384.33 |
Component 1 (Adduct) | C₁₁H₁₄N₂O₄S | 270.30 |
Component 2 (TFA) | C₂HF₃O₂ | 114.02 |
The molecule features five hydrogen bond donors (amine, amide, hydroxyl, carboxylic acid, and TFA carboxyl) and nine hydrogen bond acceptors (carbonyls, hydroxyl, sulfoxide) [4] [5]. This extensive H-bonding network influences its hygroscopic nature and stability profile. The compound decomposes at 190–193°C without melting, consistent with crystalline salts exhibiting strong intermolecular forces [4] [8].
Solubility is limited in aqueous buffers but moderate in polar aprotic solvents like DMSO (0.17 mg/mL) [5]. The solubility profile necessitates DMSO for preparing stock solutions in biological assays. The compound is highly hygroscopic, requiring storage at –20°C under inert conditions to prevent hydrolysis [3] [5].
Table 2: Hydrogen Bonding and Physicochemical Properties
Property | Specification |
---|---|
Hydrogen Bond Donors | 5 |
Hydrogen Bond Acceptors | 9 |
Melting Point | 190–193°C (decomposition) |
Solubility in DMSO | 0.17 mg/mL |
Storage Conditions | –20°C, anhydrous environment |
NMR Spectroscopy: 1H-NMR exhibits characteristic peaks for the acetaminophen moiety (δ 2.10 ppm, singlet, methyl; δ 7.50–6.70 ppm, aromatic protons) and cysteine backbone (δ 3.20 ppm, dd, –CH₂–; δ 4.40 ppm, t, α-CH; δ 8.80 ppm, s, –NH₃⁺) [3] [9]. The chiral α-carbon confers diastereotopicity to cysteine methylene protons. 19F-NMR shows a single peak near δ –76.0 ppm for TFA [9].
Mass Spectrometry: ESI-MS in positive mode displays [M+H]+ at m/z 385.07, with fragmentation ions at m/z 270.07 (adduct loss of TFA) and 140.03 (cysteine immonium ion). Deuterated analogs (e.g., APAP-CYS-D₅) show [M+H]+ at m/z 390.10, used as internal standards in quantification [7] [9].
Infrared Spectroscopy: Key IR absorptions include:
Structural Identifiers:
CC(=O)Nc1ccc(O)c(SC[C@H](N)C(=O)O)c1.OC(=O)C(F)(F)F
[3] PDZGEXMJHANKLR-QRPNPIFTSA-N
[4] [8] Table 3: Key Spectroscopic and Structural Identifiers
Technique | Key Observations |
---|---|
1H-NMR | δ 2.10 (s, 3H, CH₃), 3.20 (dd, 2H, –CH₂–), 4.40 (t, 1H, α-CH), 6.70–7.50 (m, 3H, Ar–H), 8.80 (s, 3H, –NH₃⁺) |
ESI-MS | [M+H]⁺ m/z 385.07; Fragments: m/z 270.07, 140.03 |
IR | 3320, 1715, 1660, 1580 cm⁻¹ |
Deuterated Analog | APAP-CYS-D₅: [M+H]⁺ m/z 390.10 (C₁₃H₁₀D₅F₃N₂O₆S) |
Table 4: Standardized Compound Nomenclature
Synonym | Source |
---|---|
S[5-(Acetylamino)-2-hydroxyphenyl]-L-cysteine Trifluoroacetic Acid Salt | [2] |
APAP-CYS trifluoroacetic acid salt | [2] [7] |
3-(Cystein-S-yl)paracetamol | [4] [8] |
Paracetamol-cysteine TFA salt | [8] [10] |
S-(5-Acetamido-2-hydroxyphenyl)cysteine | [4] |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9